

A Technical Guide to Dopamine-¹³C Hydrochloride for Advanced Research

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Compound of Interest

Compound Name: Dopamine-¹³C hydrochloride

Cat. No.: B13942378

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Dopamine-¹³C hydrochloride for research applications. It is designed to assist researchers, scientists, and drug development professionals in sourcing, understanding, and utilizing this stable isotope-labeled compound in their experimental workflows. This document details the technical specifications from various suppliers, outlines experimental protocols for its use as an internal standard, and visualizes the key signaling and metabolic pathways of dopamine.

Commercial Suppliers and Product Specifications

Dopamine-¹³C hydrochloride is available from several reputable suppliers, offering various isotopic labeling patterns to suit diverse research needs. The most common variants include Dopamine-¹³C, Dopamine-¹³C₆, and Dopamine-¹³C,¹⁵N hydrochloride. These labeled compounds are invaluable tools for a range of applications, including their use as tracers and as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2][3]}

Below is a summary of the technical data for Dopamine-¹³C hydrochloride and its isotopologues from prominent commercial suppliers.

Supplier	Product Name	Catalog Number	Isotopic Label	Purity (HPLC)	Isotopic Enrichment	Molecular Formula
MedChem Express	Dopamine- ¹³ C hydrochloride	HY-B0451AS5	¹³ C	99.74% ^[1] ^[4]	99.03% ^[4]	C ₇ ¹³ CH ₁₂ Cl NO ₂ ^[4] ^[5]
MedChem Express	Dopamine- ¹³ C ₆ hydrochloride	HY-B0451AS1	¹³ C ₆	98.71% ^[2]	Not Specified	¹³ C ₆ C ₂ H ₁₂ ClNO ₂
MedChem Express	Dopamine- ¹³ C, ¹⁵ N hydrochloride	HY-B0451AS6	¹³ C, ¹⁵ N	99.02% ^[3]	Not Specified	¹³ CC ₆ H ₁₂ Cl ¹⁵ NO ₂
Cambridge Isotope Laboratories, Inc.	Dopamine•HCl (1- ¹³ C, 99%)	CLM-3368	1- ¹³ C	98% ^[6]	99% ^[6]	(HO) ₂ C ₆ H ₃ CH ₂ * ¹³ CH ₂ NH ₂ •HCl
Alfa Chemistry	Dopamine: HCl (Ring- ¹³ C ₆)	ACM33508 0949-1	Ring- ¹³ C ₆	Not Specified	Not Specified	Not Specified

Experimental Protocols: Utilization as an Internal Standard

Dopamine-¹³C hydrochloride is frequently employed as an internal standard in quantitative mass spectrometry to correct for variations in sample preparation and instrument response. The following sections provide detailed methodologies for its use in LC-MS/MS and GC-MS applications, based on established research protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the simultaneous detection of multiple neurotransmitters, including dopamine, in biological samples such as rat brain tissue.

1. Sample Preparation:

- Homogenize brain tissue samples in a solution of 0.1% formic acid in water.
- Centrifuge the homogenate to pellet proteins and other cellular debris.
- Collect the supernatant for analysis.
- Prepare a stock solution of Dopamine-¹³C hydrochloride (internal standard) and spike it into the supernatant.

2. Chromatographic Separation:

- HPLC System: Agilent 1290 HPLC system or equivalent.
- Column: Purospher RP-18 end-capped (150 × 2 mm i.d., 5 µm).[\[7\]](#)
- Mobile Phase A: 0.1% aqueous formic acid.[\[7\]](#)
- Mobile Phase B: Acetonitrile.[\[7\]](#)
- Flow Rate: 0.3 ml/min.[\[7\]](#)
- Gradient Program:
 - 0–1 min: 2% B
 - 1–6 min: 2% - 90% B
 - 6–7 min: 90% B
 - 7–10 min: 2% B[\[7\]](#)

- Column Temperature: 35 °C.[7]

3. Mass Spectrometry Detection:

- Mass Spectrometer: Agilent 6430 triple quadrupole mass spectrometer or equivalent.
- Ionization Mode: Positive electrospray ionization (ESI+).[7]
- Detection Mode: Multiple reaction monitoring (MRM).[7]
- Ion Spray Voltage: 2500 V.[7]
- Temperature: 350 °C.[7]
- Gas1 and Gas2: 20 psi and 15 psi, respectively.[7]
- SRM Transitions:
 - Dopamine: m/z 154.0 → 137.00[8]
 - Dopamine-¹³C hydrochloride (example for a single ¹³C label): m/z 155.0 → 138.0

Workflow for LC-MS/MS Quantification of Dopamine



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Caption: Workflow for Dopamine Quantification using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of ^{13}C enrichment in metabolites and can be adapted for dopamine quantification.

1. Sample Derivatization:

- To increase volatility for GC analysis, dopamine and the internal standard need to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Evaporate the sample extract to dryness under a stream of nitrogen.
- Add the derivatization reagent and heat to facilitate the reaction.

2. GC Separation:

- GC System: Agilent GC system or equivalent.
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Temperature Program: Optimize the temperature ramp to ensure good separation of dopamine from other sample components. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

3. MS Detection:

- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) to monitor specific ions for dopamine and its ^{13}C -labeled internal standard.

Workflow for GC-MS Quantification of Dopamine



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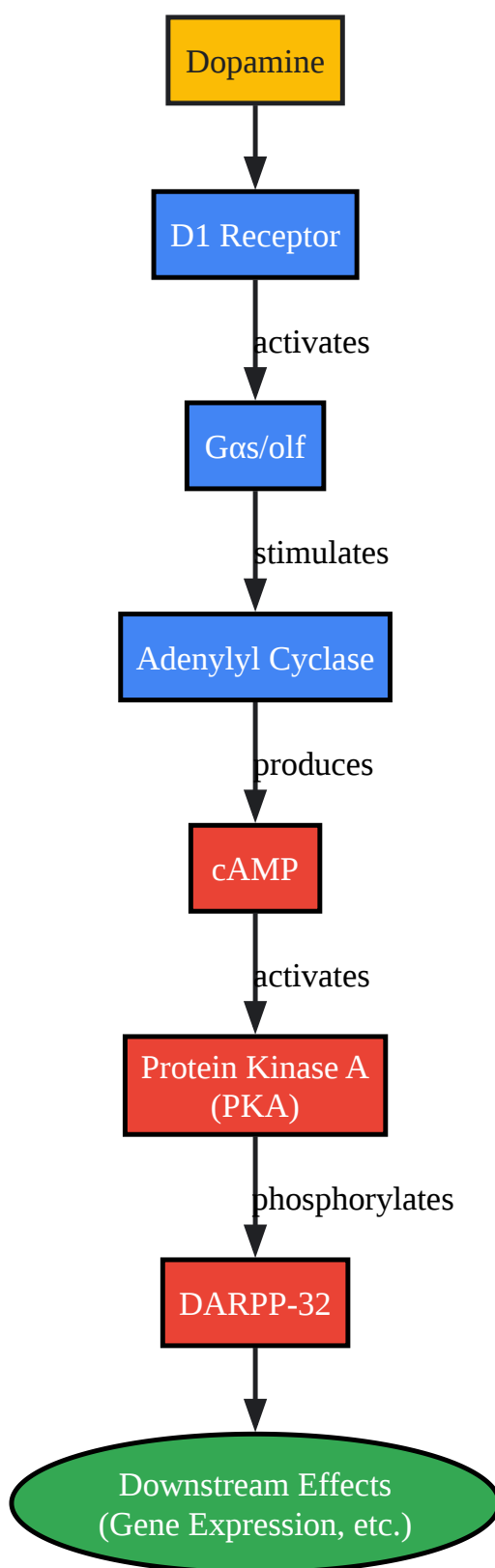
Caption: Workflow for Dopamine Quantification using GC-MS.

Dopamine Signaling and Metabolic Pathways

Understanding the biological context of dopamine is crucial for interpreting experimental results. The following diagrams, created using Graphviz, illustrate the key signaling and metabolic pathways of dopamine.

Dopamine D1-like Receptor Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are coupled to Gas/olf G-proteins.[5][9] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][5][9] PKA then phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32kDa), which modulates neuronal excitability and gene expression.[1][5]

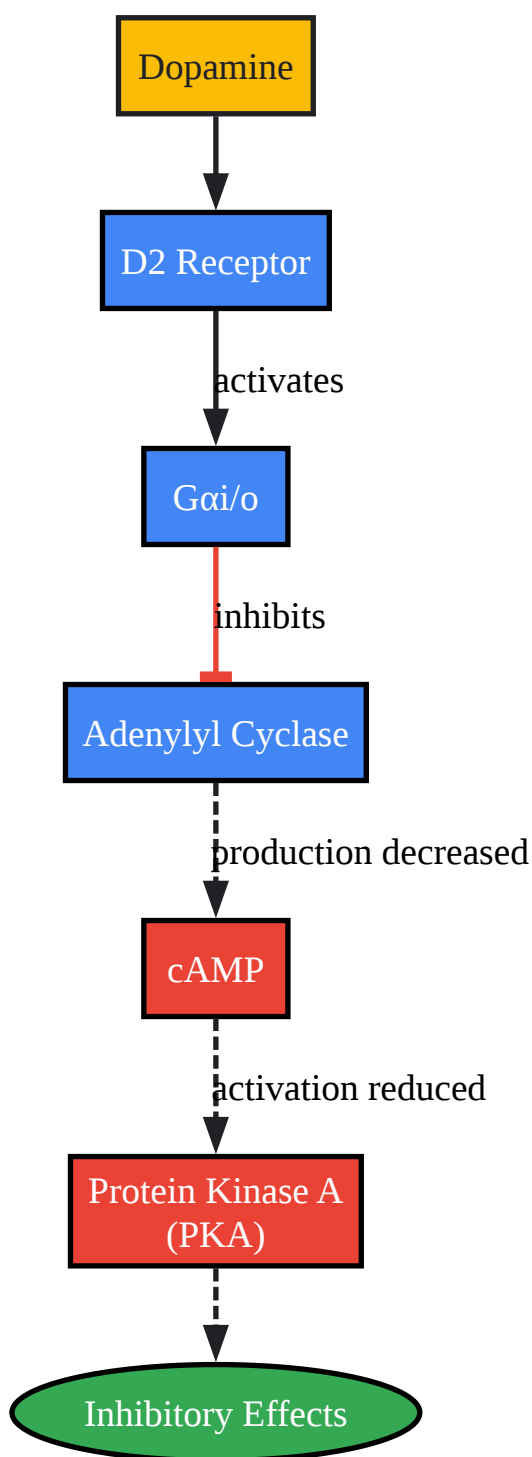


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Caption: Dopamine D1-like Receptor Signaling Cascade.

Dopamine D2-like Receptor Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are coupled to G α i/o G-proteins.[9][10] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.[6][10][11] This pathway generally has an inhibitory effect on neuronal function.

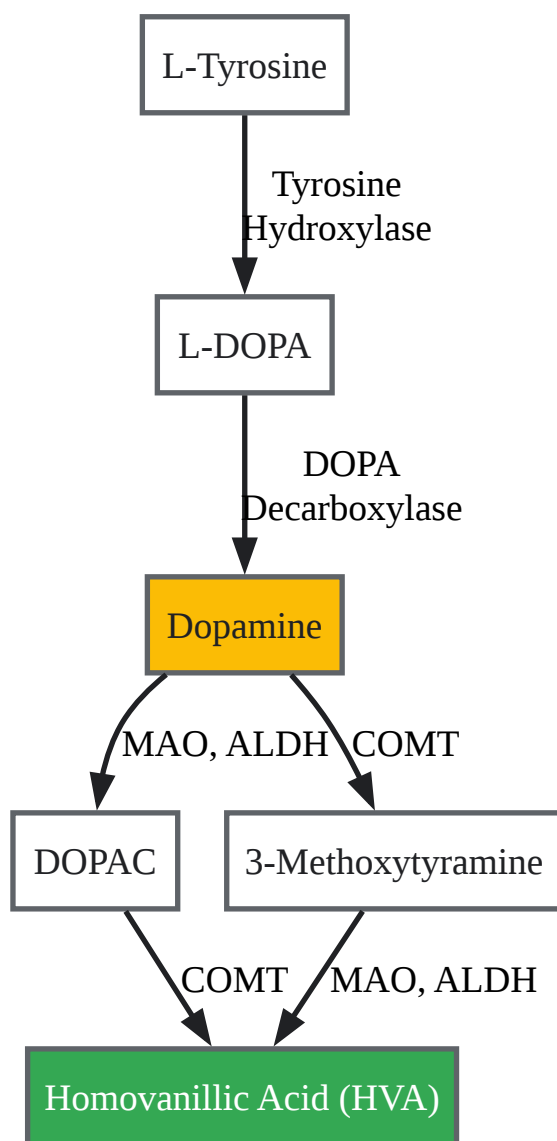


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Caption: Dopamine D2-like Receptor Signaling Cascade.

Dopamine Metabolism

Dopamine is synthesized from the amino acid L-tyrosine and is primarily metabolized by two enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[3][12] The major metabolic end-product is homovanillic acid (HVA).[3][12]

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Caption: Major Metabolic Pathways of Dopamine.

This technical guide provides a foundational understanding of Dopamine-¹³C hydrochloride for research purposes. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

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